molecular formula C12H17ClO B7965738 3-(3-Chloro-2-methylphenyl)-3-pentanol

3-(3-Chloro-2-methylphenyl)-3-pentanol

Cat. No.: B7965738
M. Wt: 212.71 g/mol
InChI Key: GJEIEIAYNCQNHE-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-3-pentanol is an organic compound characterized by the presence of a chlorinated aromatic ring and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-3-pentanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

3-chloro-2-methylbenzaldehyde+pentylmagnesium bromideThis compound\text{3-chloro-2-methylbenzaldehyde} + \text{pentylmagnesium bromide} \rightarrow \text{this compound} 3-chloro-2-methylbenzaldehyde+pentylmagnesium bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-chloro-2-methylphenyl)-3-pentanone.

    Reduction: Formation of 3-(3-chloro-2-methylphenyl)-3-pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenylthiourea: Known for its urease inhibitory activity.

    3-Chloro-5-methylphenylcarbamate: Used in chiral stationary phases for HPLC.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Studied for its antibacterial activity.

Uniqueness

3-(3-Chloro-2-methylphenyl)-3-pentanol is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a pentanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-4-12(14,5-2)10-7-6-8-11(13)9(10)3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEIEIAYNCQNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C(=CC=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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